5-Ethylsulfanyl-[1,2,3]thiadiazole

Synthetic Chemistry Building Block Reactivity

Researchers needing a functionalizable 1,2,3-thiadiazole scaffold often face limited supplier availability and uncertain purity. 5-Ethylsulfanyl-[1,2,3]thiadiazole (CAS 50473-51-3) resolves this with a reliable research-grade building block: • Purity: ≥95% (typical research supply), enabling reproducible hit-to-lead derivatization. • Key Feature: The ethylsulfanyl (-S-CH₂CH₃) moiety provides a strategic oxidation handle (sulfoxide/sulfone) absent in 5-alkyl/aryl analogs, supporting diverse medicinal chemistry and agrochemical campaigns. • Supply: Available from stock with rapid global dispatch; bulk quantities supported via quotation.

Molecular Formula C4H6N2S2
Molecular Weight 146.2 g/mol
CAS No. 50473-51-3
Cat. No. B1337643
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Ethylsulfanyl-[1,2,3]thiadiazole
CAS50473-51-3
Molecular FormulaC4H6N2S2
Molecular Weight146.2 g/mol
Structural Identifiers
SMILESCCSC1=CN=NS1
InChIInChI=1S/C4H6N2S2/c1-2-7-4-3-5-6-8-4/h3H,2H2,1H3
InChIKeyHRKBVAJMGSRDAB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Ethylsulfanyl-[1,2,3]thiadiazole (CAS 50473-51-3): Procurement-Ready Chemical Profile for Research and Development


5-Ethylsulfanyl-[1,2,3]thiadiazole (CAS 50473-51-3) is a sulfur-containing heterocyclic building block featuring a 1,2,3-thiadiazole core substituted at the 5-position with an ethylsulfanyl (-S-CH2CH3) moiety [1]. The compound has the molecular formula C4H6N2S2, a molecular weight of 146.2 g/mol, and a typical purity of 95% for research-grade supply [2]. Its structure comprises a five-membered aromatic ring with two nitrogen atoms and one sulfur atom, alongside the exocyclic ethylsulfanyl group [3]. The 1,2,3-thiadiazole scaffold is recognized as a privileged heterocyclic template in medicinal chemistry and agrochemical research, with derivatives demonstrating a broad spectrum of bioactivities including antifungal, antiviral, insecticidal, antiamoebic, and anticancer properties [3].

1 Workflow: Medicinal chemistry and agrochemical building block research
2 Selection Logic: Thioether-functionalized 1,2,3-thiadiazole core for library diversification
3 Format: Research-grade heterocyclic intermediate, typical purity 95%

Why Generic 1,2,3-Thiadiazole Substitution is Not an Option: The Criticality of the 5-Ethylsulfanyl Moiety


Simple 1,2,3-thiadiazole substitution without the ethylsulfanyl group at the 5-position fundamentally alters the compound's chemical reactivity profile and its subsequent biological and industrial performance. The presence of the ethylsulfanyl group at the 5-position is a key determinant of the molecule's lipophilicity, electronic distribution, and ability to engage in specific non-covalent interactions [1]. Generic substitution with hydrogen or other alkyl/aryl groups cannot recapitulate the unique balance of steric bulk and electron-donating properties provided by the ethylsulfanyl moiety, which is crucial for its role as a versatile intermediate and its documented class-level activity [1]. Furthermore, the thioether linkage provides a distinct chemical handle for further functionalization, such as oxidation to sulfoxide or sulfone derivatives, which is a strategic feature absent in many 5-alkyl or 5-aryl analogs [1].

Reactivity Shift 5-alkyl or 5-aryl analogs lack the thioether oxidation handle, limiting sulfoxide/sulfone diversification pathways.
Profile Mismatch 5-methylsulfanyl analogs may reduce lipophilicity; bulkier 5-arylsulfanyl groups can alter solubility and permeability context.
Core Isomer Risk 1,3,4-thiadiazole isomers may exhibit different target engagement and biological profile compared to the 1,2,3-core.

Procurement Evidence: Quantitative Differentiation of 5-Ethylsulfanyl-[1,2,3]thiadiazole Against Closest Analogs


Differential Reactivity Profile: 5-Ethylsulfanyl-1,2,3-thiadiazole as a More Versatile Synthetic Intermediate than 5-Methylsulfanyl Analogs

The ethylsulfanyl substituent in 5-ethylsulfanyl-[1,2,3]thiadiazole offers a more favorable balance of steric bulk and electronic contribution compared to the smaller 5-methylsulfanyl analog, while maintaining greater solubility than bulkier 5-arylsulfanyl derivatives. This is a class-level inference drawn from the established structure-activity relationships (SAR) of 1,2,3-thiadiazoles [1]. Specifically, the ethyl group enhances lipophilicity (calculated LogP ~1.5-2.0) relative to the methyl analog (calculated LogP ~1.0-1.5), which can improve membrane permeability in biological assays [1]. Furthermore, the thioether group is a valuable synthetic handle, enabling chemoselective oxidation to sulfoxide or sulfone derivatives, a transformation that is not accessible with 5-alkyl or 5-aryl analogs. This provides a distinct advantage for diversifying compound libraries [1].

Reactivity vs. 5-Methylsulfanyl
Class-level inference
Estimated LogP ~1.5–2.0 vs. ~1.0–1.5
Supports synthetic intermediate selection for lipophilicity tuning.
Data to verify; class-level SAR context.
Synthetic Chemistry Building Block Reactivity

Comparative Antimicrobial Potential: 5-Ethylsulfanyl-1,2,3-thiadiazole as a Privileged Scaffold Relative to 1,3,4-Isomers

While direct, head-to-head quantitative antimicrobial data for 5-ethylsulfanyl-[1,2,3]thiadiazole against a specific comparator is not currently available in the open literature, class-level SAR studies of 1,2,3-thiadiazole derivatives provide strong supporting evidence for its potential [1]. 1,2,3-Thiadiazole-based compounds have demonstrated potent antibacterial activity against both Gram-positive and Gram-negative strains. For instance, a series of 1,2,3-thiadiazole and 1,2,3-selenadiazole derivatives were evaluated against six bacteria and three fungi, with some exhibiting significant inhibition zones [2]. The 5-ethylsulfanyl substitution pattern is a key component of this class, distinguishing it from the more widely studied 1,3,4-thiadiazole isomers which often exhibit different biological profiles and target engagement [1].

Antimicrobial Potential vs. Isomers
Supporting evidence
1,2,3-thiadiazole core: reported antimicrobial class activity
Supports antimicrobial screening context; distinct from 1,3,4-isomers.
No direct MIC/IC50 for this compound; source review recommended.
Antimicrobial Medicinal Chemistry SAR

Physicochemical Properties: 5-Ethylsulfanyl-[1,2,3]thiadiazole Molecular Weight (146.2 g/mol) and Formula (C4H6N2S2) Differentiate it from Heavier Analogs

The molecular weight of 5-ethylsulfanyl-[1,2,3]thiadiazole is 146.2 g/mol [1]. This is significantly lower than many functionalized 1,2,3-thiadiazole analogs, such as those with aryl or larger alkyl substituents, which often exceed 250 g/mol. For example, a typical 5-aryl-1,2,3-thiadiazole might have a molecular weight in the range of 200-300 g/mol [2]. This lower molecular weight offers advantages in terms of solubility, permeability, and compliance with drug-likeness rules (e.g., Lipinski's Rule of Five) [2]. Specifically, the molecular weight of 146.2 g/mol is well below the 500 g/mol threshold, suggesting favorable pharmacokinetic properties for further development.

Molecular Weight vs. Aryl Analogs
Cross-study comparable
146.2 g/mol (16–46 Da lighter)
Favorable lead-like attribute for permeability and drug-likeness review.
Calculated values; physicochemical context.
Physicochemical Properties Formulation Quality Control

Recommended Research and Industrial Applications for 5-Ethylsulfanyl-[1,2,3]thiadiazole (CAS 50473-51-3)


Medicinal Chemistry: Synthesis of Novel Antimicrobial and Anticancer Lead Compounds

5-Ethylsulfanyl-[1,2,3]thiadiazole serves as a key building block for the construction of more complex molecules with potential antimicrobial and anticancer activities. Its unique 1,2,3-thiadiazole core, combined with the functionalizable ethylsulfanyl group, allows medicinal chemists to explore underexploited chemical space for the development of new therapeutic agents [1]. The compound's favorable physicochemical properties (MW 146.2 g/mol, LogP ~1.5-2.0) make it an attractive starting point for hit-to-lead optimization campaigns, where it can be elaborated to improve potency and selectivity against specific biological targets [1].

Agrochemical Research: Development of Novel Fungicides, Insecticides, and Plant Activators

The 1,2,3-thiadiazole scaffold is well-documented for its utility in agrochemical applications [1]. 5-Ethylsulfanyl-[1,2,3]thiadiazole can be used to synthesize derivatives with insecticidal, fungicidal, and plant activator properties. The ethylsulfanyl group may confer enhanced lipophilicity and metabolic stability, which are desirable traits for crop protection agents [1]. Researchers can leverage this building block to create new chemical entities for controlling agricultural pests and diseases.

Chemical Biology: Development of Chemical Probes and Enzyme Inhibitors

The unique structure of 5-ethylsulfanyl-[1,2,3]thiadiazole makes it a valuable tool for chemical biology. It can be incorporated into small molecule probes to investigate biological pathways or to inhibit specific enzymes. The thioether group can be used as a latent reactive handle for subsequent functionalization, allowing for the introduction of affinity tags, fluorescent reporters, or other functional groups [1]. The compound's drug-like properties also make it suitable for in vitro and cell-based assays.

Application
Selection Property
Validation Focus
Antimicrobial & Anticancer Lead Synthesis
Functionalizable 1,2,3-thiadiazole building block
Hit-to-lead optimization; potency and selectivity profiling
Agrochemical Candidate Development
Lipophilic thioether-substituted heterocyclic core
Insecticidal, fungicidal, or plant-activator endpoint context
Chemical Probe & Enzyme Inhibitor Studies
Latent reactive handle for functionalization
In vitro assay compatibility; target engagement review

Technical Documentation Hub

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